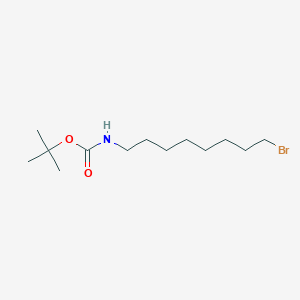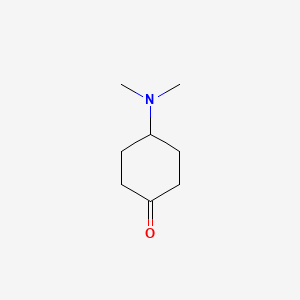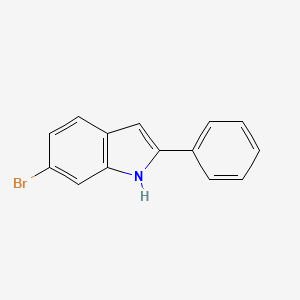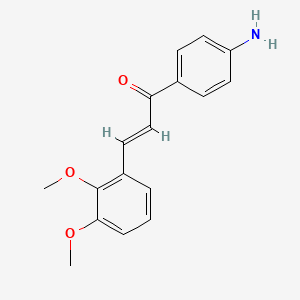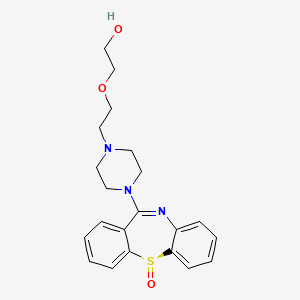![molecular formula C10H9F3N2O2 B1313162 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one CAS No. 162748-20-1](/img/structure/B1313162.png)
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one” is an organic compound with the molecular formula C10H9F3N2O2 . It has a molecular weight of 246.19 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 145-146 degrees Celsius . The storage temperature is ambient .Applications De Recherche Scientifique
Application 1: Electrochromic Devices
- Summary of the Application: The 4-(Trifluoromethoxy)phenyl group is used in the synthesis of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are used as anodic materials for electrochromic devices .
- Methods of Application: These compounds were synthesized electrochemically . The anodic layers were prepared potentiostatically onto glass substrates .
- Results or Outcomes: The PTTPP film displays three various colors from reduced to oxidized states . The optical contrast of the electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .
Application 2: Synthesis of Neonicotinoid Analogues
- Summary of the Application: The 4-(Trifluoromethoxy)phenyl group is used in the synthesis of trifluoromethyl- or gem-difluorovinyl-containing analogues of neonicotinoids .
- Methods of Application: The hydroamination of α-(trifluoromethoxy)styrenes with 2-nitroimino-imidazolidine, 2-(nitromethylene)imidazolidine, 2-cyanoimino-thiazolidine, and (E)-1-methyl-2-nitroguanidine was completed in the presence of DBN at room temperature .
- Results or Outcomes: The method features simple reaction setup, mild reaction conditions, broad substrate scope, high functional group compatibility, and easy scalability .
Application 3: Synthesis of Pyrrole Derivatives
- Summary of the Application: The 4-(Trifluoromethoxy)phenyl group is used in the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles .
- Methods of Application: The pyrrole ring is added in one step using the Paal-Knorr method. The thiazole ring is added in three steps using chloroacylation with chloroacetonitrile followed by heterocyclization with thioamides/thioureas .
- Results or Outcomes: The method features simple reaction setup, mild reaction conditions, broad substrate scope, high functional group compatibility, and easy scalability .
Application 4: Inhibition of Oxidative Cytotoxicity
- Summary of the Application: Resveratrol derivatives containing the 4-(Trifluoromethoxy)phenyl group are used to inhibit oxidative cytotoxicity in Raw264.7 cells .
- Methods of Application: The ability of the resveratrol derivatives to inhibit oxidative cytotoxicity was determined using the MTT method .
- Results or Outcomes: The study provides insights into the resistance to oxidative stress .
Application 5: Electrochromic Polymers
- Summary of the Application: The 4-(Trifluoromethoxy)phenyl group is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are used as anodic materials for electrochromic devices .
- Methods of Application: These compounds were synthesized electrochemically . The anodic layers were prepared potentiostatically onto glass substrates .
- Results or Outcomes: The PTTPP film displays three various colors from reduced to oxidized states . The optical contrast of the electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .
Application 6: Synthesis of Pyrrole Derivatives
- Summary of the Application: The 4-(Trifluoromethoxy)phenyl group is used in the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles .
- Methods of Application: The pyrrole ring is added in one step using the Paal-Knorr method. The thiazole ring is added in three steps using chloroacylation with chloroacetonitrile followed by heterocyclization with thioamides/thioureas .
- Results or Outcomes: The method features simple reaction setup, mild reaction conditions, broad substrate scope, high functional group compatibility, and easy scalability .
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . Precautionary statements include P271;P260;P280, suggesting that use should be in a well-ventilated area, exposure to dust or fumes should be avoided, and protective gloves/eye protection/face protection should be worn .
Propriétés
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIJGXRRJDGGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441122 |
Source


|
| Record name | 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one | |
CAS RN |
162748-20-1 |
Source


|
| Record name | 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

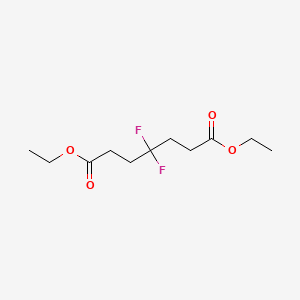
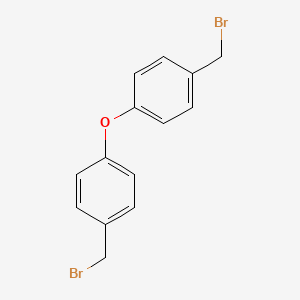
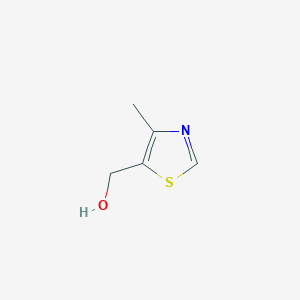
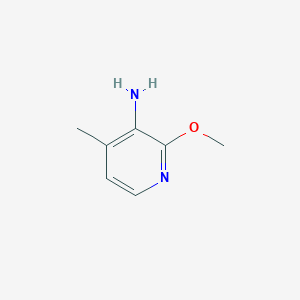
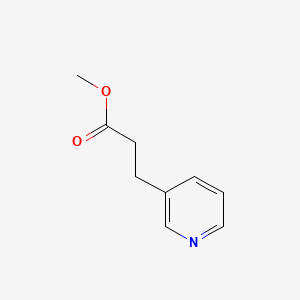

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)
